molecular formula C12H3Br3FNOS B14352558 1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one CAS No. 90251-98-2

1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one

Cat. No.: B14352558
CAS No.: 90251-98-2
M. Wt: 467.94 g/mol
InChI Key: DGXOAASNNRIFBJ-UHFFFAOYSA-N
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Description

1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This compound, with its unique bromine and fluorine substitutions, offers intriguing possibilities for various scientific and industrial applications.

Preparation Methods

The synthesis of 1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one typically involves multi-step organic reactions. One common method starts with the bromination of phenothiazine derivatives, followed by fluorination under controlled conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve refluxing the reactants in solvents like ethanol or acetic acid. Industrial production methods may employ continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex phenothiazine derivatives, which are valuable in organic synthesis and catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are explored for their therapeutic potential in treating psychiatric disorders, allergies, and other medical conditions.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While these compounds share a common phenothiazine core, the presence of bromine and fluorine atoms in this compound imparts unique chemical and biological properties. For instance, the halogen substitutions may enhance its stability, reactivity, or biological activity compared to its analogs.

Similar compounds include:

    Chlorpromazine: An antipsychotic used in the treatment of schizophrenia.

    Promethazine: An antihistamine used to treat allergies and motion sickness.

    Thioridazine: Another antipsychotic with a similar structure but different pharmacological profile.

Properties

CAS No.

90251-98-2

Molecular Formula

C12H3Br3FNOS

Molecular Weight

467.94 g/mol

IUPAC Name

1,2,4-tribromo-8-fluorophenothiazin-3-one

InChI

InChI=1S/C12H3Br3FNOS/c13-7-8(14)11(18)9(15)12-10(7)17-5-3-4(16)1-2-6(5)19-12/h1-3H

InChI Key

DGXOAASNNRIFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2

Origin of Product

United States

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